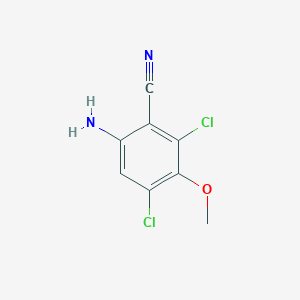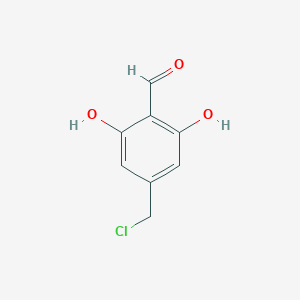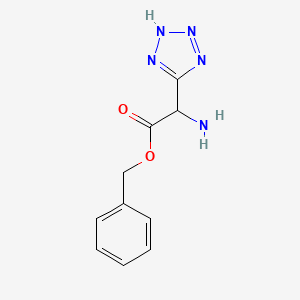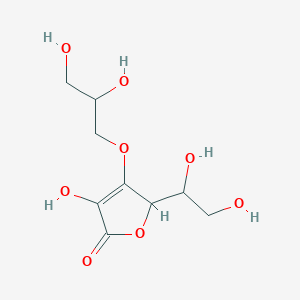
Benzonitrile, 6-amino-2,4-dichloro-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- is an organic compound with a complex structure that includes amino, dichloro, and methoxy functional groups attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 6-amino-2,4-dichloro-3-methoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound followed by reduction and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Techniques such as ammoxidation, where aromatic compounds are reacted with ammonia and oxygen, can be employed. This method is advantageous due to its efficiency and scalability .
Types of Reactions:
Oxidation: Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, which is a crucial step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce functional groups such as amino and methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Methanol, ammonia, and various halogenated compounds.
Major Products: The major products formed from these reactions include various substituted benzonitriles, which can be further modified to obtain the desired compound .
Applications De Recherche Scientifique
Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 6-amino-2,4-dichloro-3-methoxy- involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzonitrile: Shares the dichloro and nitrile groups but lacks the amino and methoxy groups.
4-Methoxybenzonitrile: Contains the methoxy and nitrile groups but lacks the amino and dichloro groups.
6-Amino-2,4-dichlorobenzonitrile: Similar structure but without the methoxy group.
Uniqueness: Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .
Propriétés
Formule moléculaire |
C8H6Cl2N2O |
|---|---|
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
6-amino-2,4-dichloro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H6Cl2N2O/c1-13-8-5(9)2-6(12)4(3-11)7(8)10/h2H,12H2,1H3 |
Clé InChI |
BPLIAKUUDYHTHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1Cl)C#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)



![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)

![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)

